molecular formula C17H15NO4 B557583 Fmoc-Gly-OH CAS No. 29022-11-5

Fmoc-Gly-OH

Cat. No. B557583
CAS RN: 29022-11-5
M. Wt: 297.3 g/mol
InChI Key: NDKDFTQNXLHCGO-UHFFFAOYSA-N
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Description

Fmoc-Gly-OH, also known as Fmoc-glycine, is an N-Fmoc-protected form of Glycine . Glycine is a nonessential amino acid that acts as an inhibitory neurotransmitter in the vertebrate central nervous system . Fmoc-Gly-OH can be used for the synthesis of compounds .


Synthesis Analysis

Fmoc-Gly-OH is synthesized by reacting the amine group of glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a solution of 10% NaCO3 . The organic phase layer is then recovered and concentrated to obtain the crude product. The crude product is recrystallized in a mixed solvent of ethyl acetate hexane=1:2 (30 ml), and white solid denoted as Fmoc-Gly-OH is obtained after filtration at a reduced pressure .


Molecular Structure Analysis

The molecular formula of Fmoc-Gly-OH is C17H15NO4 .


Chemical Reactions Analysis

Fmoc-Gly-OH is used in the coupling of saccharide β-glycosylamines for the fractionation of oligosaccharides and formation of neoglycoconjugates . It is also used in the synthesis of compounds .


Physical And Chemical Properties Analysis

Fmoc-Gly-OH has a molecular weight of 297.31 g/mol . It appears as a white to light yellow crystal powder .

Scientific Research Applications

  • Synthesis of Polypeptides : Fmoc-Gly-OH is used in the synthesis of polypeptides. Zhao Yi-nan and Melanie Key (2013) demonstrated its application in synthesizing Fmoc-L-Lys(Boc)-Gly-OH, highlighting its role in amino protection reaction and polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).

  • Formation of Hydrogel Membranes : Fmoc-Leu-Gly-OH, a dipeptide amphiphile, has been used to form thin hydrogel films and membranes. Eleanor K. Johnson, D. Adams, and P. Cameron (2010) found that these membranes can be used in biomedical applications due to their stability and ability to form dense mats of entangled fibers (Johnson, Adams, & Cameron, 2010).

  • Solid-Phase Peptide Synthesis : The compound plays a role in the synthesis of N-α-Fmoc-L-γ-carboxyglutamic acid, an amino acid important for binding to mineral surfaces and metal ions. Daniel J. Smith and colleagues (2011) used a chiral Cu(II) complex in the synthesis, highlighting its importance in stereoselective synthesis (Smith, Yap, Kelley, & Schneider, 2011).

  • Synthesis of Alpha-Amino Phosphonic Acid Oligomers : Y. Ishibashi and M. Kitamura (2009) utilized Fmoc-(GlyP(OBn))(6)-OH, a protected form of alpha-amino phosphonic acid oligomer, for solid-phase synthesis. This study underscores its role in creating new types of unnatural peptide oligomers (Ishibashi & Kitamura, 2009).

  • Backbone Cyclization in Peptides : Fmoc-Gly-OH derivatives were used for backbone cyclization in model peptides, as studied by S. Gazal, G. Gellerman, and C. Gilon (2003). This application is crucial for peptide synthesis and modification (Gazal, Gellerman, & Gilon, 2003).

  • Preparation of Semisynthetic Insulin Analogs : Fmoc-Lys(Pac)-OH, another derivative, was used in the preparation of novel insulin analogs, as demonstrated by L. Žáková et al. (2007). This highlights its potential in developing therapeutic proteins (Žáková et al., 2007).

  • Antibacterial Composite Materials : L. Schnaider and colleagues (2019) explored the antibacterial capabilities of Fmoc-pentafluoro-l-phenylalanine-OH nanoassemblies, indicating its use in developing biomedical materials with antibacterial properties (Schnaider et al., 2019).

  • Purification of Hydrophobic Peptides : Karolina Wahlström, Ove Planstedt, and A. Undén (2008) utilized a dipeptide derivative of Fmoc-Gly-OH for the purification of hydrophobic peptides, showing its role in peptide synthesis and purification (Wahlström, Planstedt, & Undén, 2008).

  • Synthesis of Phosphotyrosine-Containing Peptides : E. Kitas et al. (1989) described the use of Fmoc-Tyr(PO3Me2)-OH in incorporating O-phosphotyrosine into peptides, indicating its role in creating modified peptides for research and therapeutic purposes (Kitas, Perich, Wade, Johns, & Tregear, 1989).

Safety And Hazards

Fmoc-Gly-OH may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment. It should be stored below +30°C .

Future Directions

Fmoc-Gly-OH is a useful tool in structure–activity relationship (SAR) studies. It is usually used for the synthesis of modified amino acids . The ever-growing popularity of solid-phase peptide synthesis (SPPS) using the Fmoc strategy highlights the need for orthogonal conditions that permit selective deprotection of esters to create SPPS-ready amino acids .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKDFTQNXLHCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183262
Record name N-(9H-(fluoren-9-ylmethoxy)carbonyl)glycine
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Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name N-(9H-(Fluoren-9-ylmethoxy)carbonyl)glycine
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Product Name

Fmoc-Gly-OH

CAS RN

29022-11-5
Record name Fmoc-Gly-OH
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Record name N-(9H-(fluoren-9-ylmethoxy)carbonyl)glycine
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Record name N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine
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Record name Fmoc glycine
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Synthesis routes and methods I

Procedure details

Glycine (Gly) (0.5 g, 6.66 mmole) was dissolved in 10% NaCO3 (14 ml) under stirring in a 50-ml flask. To the resulting solution, which had been put into an ice bath, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.72 g, 6.66 mmol) in dioxane (12 ml) was gradually added. The reaction mixture was stirred at room temperature for 4 hours, and water (150 ml) was then added. The aqueous phase layer was separated from the reaction mixture and stripped with ether three times (75 ml×3). The stripped aqueous layer was acidified with 2N HCl aqueous solution to a pH value of 2, followed by extraction with ethyl acetate three times (75 ml×3). The organic phase layer was recovered and concentrated to obtain crude product of 1.70 g. The crude product was recrystallized in a mixed solvent of ethyl acetate hexane=1:2 (30 ml), and white solid denoted as Fmoc-Gly was obtained after filtration at a reduced pressure. Yield: 1.69 g (85%).
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
NaCO3
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1c(OCCCC(=O)O)cc([N+](=O)[O-])cc1C(CN)C(=O)OCC1c2ccccc2-c2ccccc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

FmocGly/AllocGly beads were standard Fmoc deprotected with 20% piperidine in DMF leaving the Alloc glycine untouched. Then standard TBTU coupling of the Holmes photolinker (4-(1-aminoethyl-2-methoxy-5-nitrophenoxy)butanoic acid) to the deprotected glycine (1 eq=0.48 mmol). After coupling, the beads were washed with DMF and DCM and lyophilized.
Name
FmocGly AllocGly
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Alloc glycine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-(1-aminoethyl-2-methoxy-5-nitrophenoxy)butanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.48 mmol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

FmocGly/AllocGly beads were standard Fmoc deprotected with 20% piperidine in DMF leaving the Alloc glycine untouched. Then standard TBTU coupling of the photolinker (4-[(1-Fmoc-aminoethyl)-2-methoxy-5-nitrophenoxy]butanoic acid) (3 eq) to the deprotected glycine (1 eq=0.48 mmol). After coupling, the beads were washed with DMF and DCM and lyophilized.
Name
FmocGly AllocGly
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Alloc glycine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-[(1-Fmoc-aminoethyl)-2-methoxy-5-nitrophenoxy]butanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.48 mmol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Fmoc-Gly-OH
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Fmoc-Gly-OH
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Fmoc-Gly-OH
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Fmoc-Gly-OH
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Fmoc-Gly-OH
Reactant of Route 6
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Fmoc-Gly-OH

Citations

For This Compound
3,930
Citations
E Szczepańska, B Grobelna, J Ryl, A Kulpa… - Molecules, 2020 - mdpi.com
… In the case of Fmoc group presence determination for Fmoc–Gly–OH in the solution used as … Additionally, we calculated the amount of amino groups for Fmoc–Gly–OH used as a model …
Number of citations: 12 www.mdpi.com
A Aletras, K Barlos, D Gatos… - … journal of peptide …, 1995 - Wiley Online Library
… The integrated area of the two peaks at 28 1.5 nm was compared with the area obtained from a standard solution prepared under the same conditions from 0.1 mmol Fmoc-Gly-OH. We …
Number of citations: 164 onlinelibrary.wiley.com
TS Ibrahim, SR Tala, SA El-Feky, ZK Abdel-Samii… - Synlett, 2011 - thieme-connect.com
Stable Fmoc-, Boc-, and Alloc-benzotriazoles react with various amino acids including unprotected serine and glutamic acid, in the presence of triethylamine at 20 C as reagents to …
Number of citations: 14 www.thieme-connect.com
C Remuzgo, GFS Andrade… - Peptide Science …, 2009 - Wiley Online Library
… Probably, these byproducts were formed during the coupling or recoupling reactions that involved Fmoc-Gly, TBTU and DIPEA since the Fmoc of Fmoc-Gly-OH is particularly labile in …
Number of citations: 27 onlinelibrary.wiley.com
A Přibylka, V Krchňák… - The Journal of organic …, 2020 - ACS Publications
With the growing necessity to consider environmental impacts when synthesizing peptide-based drugs and to expand upon the recently published short communication report, we …
Number of citations: 12 pubs.acs.org
A Isidro‐Llobet, X Just‐Baringo… - Peptide Science …, 2007 - Wiley Online Library
A double side‐reaction, consisting in the formation of Fmoc‐β‐Ala‐OH and Fmoc‐β‐Ala‐AA‐OH, during the preparation of Fmoc protected amino acids (Fmoc‐AA‐OH) with Fmoc‐OSu …
Number of citations: 38 onlinelibrary.wiley.com
N Yamamoto, A Takayanagi, A Yoshino… - … A European Journal, 2007 - Wiley Online Library
… the next addition of excess Fmoc-Gly-OH, we could confirm completion of each experiment. Toward this resin, Fmoc-Gly-OH was treated under different conditions as shown in Table 1. …
K Hojo, N Shinozaki, A Hara, M Onishi… - Protein and peptide …, 2013 - ingentaconnect.com
We have developed a microwave (MW)-assisted peptide synthesis using Fmoc-amino acid nanoparticles in water previously. It is an organic solvent-free, environmentally friendly …
Number of citations: 17 www.ingentaconnect.com
Y Li, BG Cousins, RV Ulijn, IA Kinloch - Langmuir, 2009 - ACS Publications
… of previously adsorbed Fmoc−Gly−OH by Fmoc−Trp−OH on … in 3 mL of 0.04 mM Fmoc−Gly−OH solution for 2 days and … Fmoc−Gly−OH was lower (53.3 ± 1.6) since Fmoc−Gly−OH is …
Number of citations: 27 pubs.acs.org
SN Khattab, R Subirós‐Funosas, A El‐Faham… - 2010 - Wiley Online Library
… The purity of Fmoc-Gly-OH was determined by injection of 10 μL of a sample prepared from Fmoc-Gly-OH in … t R (Fmoc-Gly-OH) = 7.03 min and co-injection with an authentic sample of …

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